molecular formula C14H24Cl2N2 B1389619 4-(2-Azepan-1-YL-ethyl)-phenylamine dihydrochloride CAS No. 863249-80-3

4-(2-Azepan-1-YL-ethyl)-phenylamine dihydrochloride

Cat. No.: B1389619
CAS No.: 863249-80-3
M. Wt: 291.3 g/mol
InChI Key: SCCXWIUBJMPMJC-UHFFFAOYSA-N
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Description

4-(2-Azepan-1-YL-ethyl)-phenylamine dihydrochloride is a chemical compound with the molecular formula C14H23ClN2 It is a derivative of phenylamine, where the phenyl group is substituted with a 2-azepan-1-yl-ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Azepan-1-YL-ethyl)-phenylamine dihydrochloride typically involves the reaction of phenylamine with 2-azepan-1-yl-ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the dihydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Azepan-1-YL-ethyl)-phenylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The phenylamine group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated derivatives of the phenylamine group.

Scientific Research Applications

4-(2-Azepan-1-YL-ethyl)-phenylamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter activity.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Azepan-1-YL-ethyl)-phenylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Azepan-1-YL-ethyl)-phenylamine
  • 2-(Azepan-1-yl)ethylamine
  • Phenylamine derivatives with different substituents

Uniqueness

4-(2-Azepan-1-YL-ethyl)-phenylamine dihydrochloride is unique due to the presence of both the azepane ring and the phenylamine group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in research and industry.

Properties

IUPAC Name

4-[2-(azepan-1-yl)ethyl]aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c15-14-7-5-13(6-8-14)9-12-16-10-3-1-2-4-11-16;;/h5-8H,1-4,9-12,15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCXWIUBJMPMJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCC2=CC=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound 71 (9.1 g, 36.65 mmol) is hydrogenated for 3 h at room temperature with palladium on carbon in 150 ml of ethanol and 18.3 ml of 4M aqueous hydrochloric acid. The mixture is filtered over celite and evaporated.
Name
Compound 71
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
18.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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